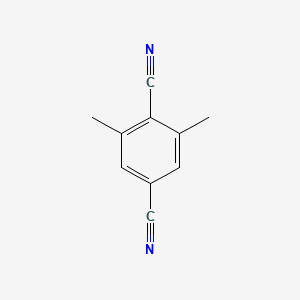

2,6-Dimethylterephthalonitrile

Description

Significance of Terephthalonitrile (B52192) Derivatives in Advanced Chemical Disciplines

Terephthalonitrile and its derivatives are a class of organic compounds recognized for their utility as versatile building blocks and precursors in several advanced scientific fields. solubilityofthings.com A derivative, in chemical terms, is a compound produced from a similar parent compound through one or more chemical reactions. reagent.co.uk This process of derivatization allows for the modification of molecules to achieve specific properties and functions. reagent.co.uk

The core structure of terephthalonitrile, a benzene (B151609) ring substituted with two nitrile (-CN) groups at opposite positions (para-), makes it a valuable intermediate. solubilityofthings.com These derivatives are fundamental in the synthesis of high-performance polymers, such as certain polyamides and polyesters, which are prized for their mechanical strength and thermal stability. solubilityofthings.commsu.edu The nitrile groups can be hydrolyzed to form carboxylic acids, which are key monomers for condensation polymerization. For instance, the oxidation of a dialkylnaphthalene, a related structural concept, yields a naphthalenedicarboxylic acid used to produce polyethylene (B3416737) naphthalate (PEN), a polymer with superior strength and heat resistance compared to polyethylene terephthalate (B1205515) (PET). nacatsoc.org

In the realm of materials science, terephthalonitrile derivatives are integral to the development of advanced materials. They are used in the creation of liquid-crystalline materials, which combine the properties of both liquids and solids, finding use in electronic displays and sensors. rsc.orgwhiterose.ac.uk Specifically, carbazole-substituted terephthalonitriles have been investigated for their thermally activated delayed fluorescence (TADF) properties, which are crucial for developing highly efficient organic light-emitting diodes (OLEDs). rsc.orgwhiterose.ac.uk The fundamental structure, with electron-donating carbazole (B46965) units and an electron-accepting terephthalonitrile core, facilitates the necessary separation of frontier molecular orbitals for TADF. rsc.orgwhiterose.ac.uk

Furthermore, terephthalonitrile derivatives serve as ligands in coordination chemistry. The nitrogen atoms of the nitrile groups can coordinate with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation. For example, a copper(I) coordination polymer has been synthesized using 2,5-dimethylterephthalonitrile (B47689) as a bridging ligand. oup.com Terephthalonitrile derivatives are also used in the synthesis of dyes and pigments for the textile industry. solubilityofthings.com

Historical Context of 2,6-Dimethylterephthalonitrile in Organic Synthesis and Materials Science

While extensive historical documentation specifically for 2,6-dimethylterephthalonitrile is not broadly detailed in readily available literature, its context can be understood through the development of related dimethyl-substituted aromatic compounds and the advancement of polymerization chemistry. The study of polymers gained significant traction in the early 20th century, with Hermann Staudinger's proposal of macromolecules, which laid the groundwork for creating synthetic materials. msu.edu

The synthesis of precursors for polymers like PEN, which involves dimethyl-substituted naphthalenes, highlights the strategic importance of methyl group placement on aromatic rings. nacatsoc.org The synthesis of 2,6-dimethylnaphthalene, a precursor for a high-performance polymer, underscores the chemical challenge and industrial interest in specific isomers of dimethyl-substituted aromatics. nacatsoc.org

Research into related isomers like 2,5-dimethylterephthalonitrile shows its use as a reagent and an intermediate in organic synthesis. chembk.comchemicalbook.com It is prepared through the oxidation of p-xylene (B151628) (or a related toluene (B28343) derivative) followed by a nitrilation reaction. chembk.com This isomer has been used to create coordination polymers and is noted as a monomer or additive to enhance polymer characteristics. oup.comchembk.com The study of various dimethylterephthalonitrile isomers, including 2,5- and 2,6- variants, is driven by the desire to fine-tune the properties of resulting materials, such as polymers and liquid crystals. The precise positioning of the methyl groups on the terephthalonitrile framework directly influences the steric and electronic properties of the molecule, which in turn dictates the performance of the final material.

Compound Properties and Data

Table 1: Physical and Chemical Properties of Related Terephthalonitrile Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |

|---|---|---|---|

| Terephthalonitrile | C₈H₄N₂ | ~222 | Soluble in polar organic solvents (e.g., DMSO, DMF); low solubility in water. solubilityofthings.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,6-Dimethylterephthalonitrile |

| Terephthalonitrile |

| Polyamides |

| Polyesters |

| 2,6-Naphthalene dicarboxylic acid |

| Polyethylene naphthalate (PEN) |

| Polyethylene terephthalate (PET) |

| 2,6-Dimethylnaphthalene |

| Carbazole |

| Copper(I) |

| 2,5-Dimethylterephthalonitrile |

| p-Xylene |

| Ethanol |

| Dimethylformamide (DMF) |

Structure

3D Structure

Properties

CAS No. |

95216-09-4 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2,6-dimethylbenzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4H,1-2H3 |

InChI Key |

VODNMFZZKATZHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,6 Dimethylterephthalonitrile and Its Derivatives

Classical Synthetic Pathways to 2,6-Dimethylterephthalonitrile

Traditional routes to 2,6-dimethylterephthalonitrile primarily rely on established organic reactions, focusing on the introduction of nitrile functionalities onto a pre-existing aromatic core or the transformation of precursor functional groups.

Nitrilization, the conversion of a functional group into a nitrile (cyano group), is a fundamental method for synthesizing 2,6-dimethylterephthalonitrile. The choice of precursor is critical and typically includes compounds where functional groups are already situated at the 1 and 4 positions of the 2,6-dimethylbenzene ring.

Common precursors for nitrilization include dicarboxylic acids, diamides, or dihalides. For instance, the corresponding 2,6-dimethylterephthalamide can be dehydrated using various reagents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) to yield the dinitrile. Another classical approach is the Sandmeyer reaction, which would involve the diazotization of 2,6-dimethyl-1,4-phenylenediamine followed by treatment with a cyanide salt, typically copper(I) cyanide. A widely used industrial method for analogous terephthalonitriles that is applicable here is the catalytic ammoxidation of the corresponding xylene isomer.

| Precursor | Reaction Type | Key Reagents | Description |

| 2,6-Dimethylterephthalamide | Dehydration | P₄O₁₀, SOCl₂, or TFAA | A direct dehydration of the diamide (B1670390) to form the dinitrile. |

| 2,6-Dimethyl-1,4-phenylenediamine | Diazotization/Sandmeyer | 1. NaNO₂, HCl2. CuCN | A two-step process involving the formation of a diazonium salt intermediate which is then displaced by a cyanide nucleophile. |

| 1,4-Dibromo-2,6-dimethylbenzene | Nucleophilic Substitution | NaCN or KCN with a catalyst | Rosenmund-von Braun reaction involving the displacement of halides with cyanide ions, often catalyzed by copper or palladium complexes. |

Oxidative methods provide a more direct route to 2,6-dimethylterephthalonitrile, often starting from more readily available precursors like 2,6-dimethyl-p-xylene (or 1,2,4,5-tetramethylbenzene). The most significant industrial process in this category is vapor-phase catalytic ammoxidation.

Key features of ammoxidation:

Starting Material: 2,6-Dimethyl-p-xylene

Reagents: Ammonia (NH₃), Oxygen (O₂)

Conditions: High temperature (350–500°C), vapor phase

Catalysts: Mixed metal oxides, commonly based on vanadium (V) and antimony (Sb) or iron-antimony oxides.

Byproduct: Water, making the process have high atom economy.

This single-step process represents a powerful oxidative strategy that combines C-H activation, oxidation, and nitrilization, making it an economically favorable approach for large-scale production compared to multi-step classical syntheses.

Modern and Sustainable Synthetic Innovations

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods for producing aromatic nitriles, including 2,6-dimethylterephthalonitrile. These innovations center on novel catalytic systems and the application of green chemistry principles.

Modern research into the synthesis of 2,6-dimethylterephthalonitrile has concentrated on improving the catalytic systems used in ammoxidation and other nitrilization reactions. The goal is to enhance yield and selectivity while lowering the harshness of reaction conditions.

Developments in catalysis include:

Novel Heterogeneous Catalysts: While traditional ammoxidation catalysts are effective, research continues into new formulations. For example, catalysts incorporating promoters or using advanced support materials like spinels (e.g., Al₂O₃-MgO) can offer improved performance. google.com A patent describes a catalyst of palladium on an Al₂O₃-MgO support for the gas-phase amination of 2,6-xylenol, a related transformation that highlights the use of specialized supports. google.com

Improved Selectivity: The primary challenge in the synthesis of 2,6-dimethylterephthalonitrile via ammoxidation of 1,2,4,5-tetramethylbenzene (B166113) is the selective conversion of only the methyl groups at the 1 and 4 positions, leaving the methyl groups at the 2 and 6 positions intact. Modern catalysts are designed to provide this high degree of regioselectivity.

Lower Reaction Temperatures: Developing catalysts that are active at lower temperatures can significantly reduce the energy requirements of the process, leading to both economic and environmental benefits. noviams.com

| Catalyst System | Key Features | Advantage | Reference |

| V-Sb-O mixed oxides | Standard industrial catalyst | High activity and stability for ammoxidation | General Knowledge |

| Fe-Sb-O mixed oxides | Alternative to vanadium-based systems | Lower cost and potentially different selectivity profiles | General Knowledge |

| Pd/Al₂O₃-MgO | Spinel support with a noble metal | Used for gas-phase catalytic amination, shows potential for high selectivity in related reactions | google.com |

The production of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy use, and eliminate hazardous substances. noviams.commlsu.ac.in The synthesis of 2,6-dimethylterephthalonitrile can be evaluated and improved through this lens.

Application of Green Chemistry Principles:

Waste Prevention: Catalytic ammoxidation is inherently a low-waste process, with water being the main byproduct. This aligns with the first principle of green chemistry. mlsu.ac.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. noviams.comresearchgate.net Ammoxidation exhibits high atom economy.

Less Hazardous Chemical Syntheses: Modern approaches avoid the use of stoichiometric amounts of toxic reagents, such as those used in classical Sandmeyer reactions. skpharmteco.com Catalytic routes are preferred. noviams.com

Design for Energy Efficiency: A key area for improvement is reducing the high energy demands of vapor-phase ammoxidation. noviams.com Developing catalysts that operate at lower temperatures is a primary research goal.

Use of Renewable Feedstocks: While aromatic compounds are traditionally derived from fossil fuels, future research may explore bio-based routes to xylenes (B1142099) and other aromatic precursors. noviams.com

Catalysis: The use of selective catalytic reagents is superior to stoichiometric reagents. noviams.com The entire modern approach to 2,6-dimethylterephthalonitrile production is centered on catalysis.

By focusing on catalyst innovation and process optimization, the synthesis of 2,6-dimethylterephthalonitrile can become more sustainable and environmentally friendly.

Synthesis of Functionalized 2,6-Dimethylterephthalonitrile Derivatives

Functionalization of the 2,6-dimethylterephthalonitrile core allows for the creation of a diverse range of derivatives with specific chemical and physical properties. These reactions can target either the aromatic ring or the two methyl groups.

Ring Functionalization (Electrophilic Aromatic Substitution): The electron-withdrawing nature of the two nitrile groups deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions, reactions like nitration or halogenation can be achieved. The directing effects of the existing substituents (two methyl groups and two cyano groups) will determine the position of the incoming electrophile. For example, bromination of the related 2,5-dimethylterephthalonitrile (B47689) has been studied, indicating that halogenation of this class of compounds is feasible. researchgate.net

Methyl Group Functionalization: The methyl groups are susceptible to free-radical substitution reactions. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation could lead to the mono- or di-bromination of the methyl groups, yielding bromomethyl or dibromomethyl derivatives. These halogenated intermediates are versatile synthons for introducing other functional groups.

| Reaction Type | Reagents | Position of Functionalization | Potential Products |

| Halogenation | Br₂ / FeBr₃ | Aromatic Ring | Bromo-2,6-dimethylterephthalonitrile |

| Nitration | HNO₃ / H₂SO₄ | Aromatic Ring | Nitro-2,6-dimethylterephthalonitrile |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light | Methyl Groups | 2-(Bromomethyl)-6-methylterephthalonitrile |

| Oxidation | KMnO₄, K₂Cr₂O₇ | Methyl Groups | 2-Carboxy-6-methylterephthalonitrile |

The synthesis of these functionalized derivatives expands the utility of 2,6-dimethylterephthalonitrile as a building block for more complex molecules, polymers, and functional materials.

Alpha-Brominated Derivatives of Dimethylterephthalonitrile

The synthesis of α-brominated derivatives of 2,6-dimethylterephthalonitrile, particularly 2,6-bis(bromomethyl)terephthalonitrile, is a key transformation for introducing functional groups at the methyl positions. This is most effectively achieved through a free-radical bromination reaction, a well-established method for the halogenation of benzylic positions.

The primary synthetic route employs the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.comwikipedia.org This method is favored because it allows for the selective bromination of the benzylic methyl groups while leaving the aromatic ring intact. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), under reflux conditions. mychemblog.com The choice of solvent is crucial, as polar solvents can lead to competing ionic reactions. mychemblog.com

The mechanism of the Wohl-Ziegler reaction involves the homolytic cleavage of the N-Br bond in NBS, initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, or by UV irradiation. mychemblog.com The resulting bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-dimethylterephthalonitrile, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine molecule (Br₂), which is present in trace amounts or generated in situ from the reaction of HBr with NBS, to yield the α-brominated product and a new bromine radical, thus propagating the chain reaction. mychemblog.com

For the synthesis of 2,6-bis(bromomethyl)terephthalonitrile, a molar excess of NBS is required to ensure the bromination of both methyl groups. The reaction progress can often be monitored by the consumption of the denser NBS and the formation of the less dense succinimide (B58015) byproduct, which floats on top of the carbon tetrachloride. wikipedia.org

Below is a representative table of reagents and conditions for the synthesis of α-brominated derivatives.

| Starting Material | Reagents | Initiator | Solvent | Conditions | Product |

| 2,6-Dimethylterephthalonitrile | N-Bromosuccinimide (NBS) (2.2 eq.) | AIBN (catalytic amount) | Carbon Tetrachloride (CCl₄) | Reflux | 2,6-Bis(bromomethyl)terephthalonitrile |

| 2,6-Dimethylterephthalonitrile | N-Bromosuccinimide (NBS) (2.2 eq.) | Benzoyl Peroxide (catalytic amount) | Carbon Tetrachloride (CCl₄) | Reflux, UV irradiation | 2,6-Bis(bromomethyl)terephthalonitrile |

Other Substituted Analogues for Structure-Property Relationship Studies

The synthesis of other substituted analogues of 2,6-dimethylterephthalonitrile is crucial for investigating structure-property relationships. By systematically modifying the molecular structure and observing the resulting changes in physical and chemical properties, a deeper understanding of the material's behavior can be achieved. These studies are instrumental in designing novel materials with tailored electronic, optical, and thermal characteristics.

The core of 2,6-dimethylterephthalonitrile is a dicyanobenzene unit, and the introduction of various substituents can significantly impact its properties. For instance, the incorporation of electron-donating or electron-withdrawing groups onto the aromatic ring can alter the electronic structure, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's absorption and emission spectra, as well as its potential for use in organic electronics.

One area of interest is the development of novel fluorophores. The introduction of donor-acceptor functionalities can lead to materials with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence. For example, in related dicyanobenzene systems, the substitution with electron-donating groups has been shown to modulate the emission properties, making them suitable for applications like organic light-emitting diodes (OLEDs).

Furthermore, the thermal stability of materials derived from 2,6-dimethylterephthalonitrile can be tuned through structural modifications. For instance, the introduction of rigid, planar aromatic systems or groups capable of forming strong intermolecular interactions, such as hydrogen bonds, can enhance the thermal stability of the resulting materials. This is a critical consideration for applications in high-temperature environments. In a study on dicyanopyrazinoquinoxalines, the conversion to hydrogen-bonding capable derivatives resulted in a significant increase in thermal stability. beilstein-journals.orgnih.gov

The following table summarizes the types of substitutions and their potential effects on the properties of dicyanobenzene derivatives, which can be extrapolated to analogues of 2,6-dimethylterephthalonitrile.

| Substituent Type | Example Substituents | Potential Property Modulation | Rationale |

| Electron-Donating Groups | -NH₂, -OH, -OR, -Alkyl | Red-shift in absorption/emission spectra, altered redox potentials | Increased HOMO energy level, enhanced intramolecular charge transfer |

| Electron-Withdrawing Groups | -NO₂, -CF₃, -SO₂R | Blue-shift in absorption/emission spectra, altered redox potentials | Decreased LUMO energy level |

| Extended π-Conjugation | Phenyl, Biphenyl, Naphthyl | Red-shifted absorption/emission, enhanced charge transport | Delocalization of π-electrons over a larger system |

| Bulky Groups | tert-Butyl, Adamantyl | Increased solubility, modified solid-state packing | Steric hindrance preventing close packing |

| Hydrogen-Bonding Moieties | -OH, -NH₂, Amides | Increased thermal stability, controlled self-assembly | Formation of strong intermolecular interactions |

Reactivity and Reaction Mechanisms of 2,6 Dimethylterephthalonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2,6-dimethylterephthalonitrile is substituted with two electron-donating methyl groups and two strongly electron-withdrawing nitrile groups. This substitution pattern significantly influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. youtube.com However, the presence of two powerful electron-withdrawing nitrile (-CN) groups strongly deactivates the benzene ring towards electrophilic attack. lkouniv.ac.in These groups reduce the electron density of the π-system, making it less nucleophilic. lkouniv.ac.in While the two methyl groups are activating and ortho, para-directing, their activating effect is generally insufficient to overcome the substantial deactivation by the two nitrile groups. libretexts.org Consequently, 2,6-dimethylterephthalonitrile is highly resistant to common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. masterorganicchemistry.comlibretexts.org For a reaction to occur, extremely harsh conditions would likely be required, which could lead to degradation of the molecule.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires two key features on the aromatic ring: one or more strong electron-withdrawing groups and a good leaving group (such as a halide). libretexts.org The electron-withdrawing groups are necessary to activate the ring for nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com While 2,6-dimethylterephthalonitrile possesses the requisite electron-withdrawing nitrile groups, it lacks an appropriate leaving group on the aromatic ring itself. The substituents are methyl and cyano groups, neither of which can function as a leaving group under typical SNAr conditions. Therefore, 2,6-dimethylterephthalonitrile does not undergo nucleophilic aromatic substitution via the common addition-elimination mechanism. youtube.comnih.gov

Radical-Mediated Transformations Involving 2,6-Dimethylterephthalonitrile

The most significant reactivity of 2,6-dimethylterephthalonitrile is observed at the benzylic positions of the two methyl groups, which are susceptible to radical-mediated transformations.

The benzylic C-H bonds in 2,6-dimethylterephthalonitrile can be selectively halogenated via free-radical pathways. This type of reaction is highly valuable for introducing functionality to the methyl groups, converting them into precursors for further synthesis. The most common method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.

The reaction proceeds by selectively replacing the benzylic hydrogens with bromine atoms. Depending on the stoichiometry of the reagents and reaction conditions, this can lead to mono-, di-, tri-, or even complete hexabromination of the two methyl groups. The product, 2,6-bis(bromomethyl)terephthalonitrile, is a key intermediate for the synthesis of various derivatives, including polymers and macrocycles.

| Starting Material | Reagent | Initiator | Solvent | Conditions | Major Product | Yield |

|---|---|---|---|---|---|---|

| 2,6-Dimethylterephthalonitrile | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl4) | Reflux, 8h | 2,6-Bis(bromomethyl)terephthalonitrile | High |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride (CCl4) | Reflux, 8h | 4-(Bromomethyl)benzonitrile | 90% rsc.org |

Photoinduced, or photoredox, catalysis represents a modern approach for generating radical intermediates under mild conditions. researchgate.net These reactions often involve the use of a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radicals. While this methodology has been widely applied for various transformations, specific examples involving 2,6-dimethylterephthalonitrile in photoinduced radical arylations or other functionalizations are not extensively reported in the literature. The principles of such reactions would likely involve the generation of a benzylic radical at one of the methyl groups, which could then be coupled with another radical species.

The mechanism for the benzylic halogenation of 2,6-dimethylterephthalonitrile with NBS and AIBN is a classic example of a radical chain reaction. nih.gov

Initiation: The reaction begins with the thermal decomposition of the initiator, AIBN, to generate two cyanopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from a trace amount of HBr present to produce a bromine radical (Br•).

Propagation: This phase consists of two repeating steps. First, the bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-dimethylterephthalonitrile. This is the rate-determining step and forms a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). Second, the newly formed benzylic radical reacts with a molecule of NBS to yield the brominated product (e.g., 2-(bromomethyl)-6-methylterephthalonitrile) and a succinimidyl radical. The succinimidyl radical then reacts with the HBr generated in the first propagation step to regenerate the bromine radical, which continues the chain.

Termination: The chain reaction is terminated when any two radical species combine. This can involve the coupling of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical, among other possibilities.

The selectivity for benzylic C-H bonds over aromatic C-H bonds is due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting benzylic radical intermediate.

Coordination Chemistry Reactions and Ligand Transformations

The nitrile groups of 2,6-dimethylterephthalonitrile possess lone pairs of electrons on the nitrogen atoms, allowing the molecule to function as a ligand in coordination chemistry. wikipedia.org

Nitriles are well-established ligands in transition metal chemistry, typically binding to the metal center in an end-on fashion through the nitrogen atom. wikipedia.org They are classified as neutral, L-type ligands. wikipedia.org 2,6-Dimethylterephthalonitrile can act as a bidentate ligand, coordinating to a single metal center through both nitrile groups to form a chelate ring. Alternatively, it can act as a bridging ligand, linking two separate metal centers, which can lead to the formation of coordination polymers or discrete polynuclear complexes.

Formation of Metal-Ligand Coordination Bonds

2,6-Dimethylterephthalonitrile, a derivative of p-dicyanobenzene (p-DCB), possesses two nitrile functional groups that can act as ligands, donating their lone pair of electrons to form coordination bonds with metal centers. This bifunctional nature allows the molecule to bridge between metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). While specific research on the coordination chemistry of 2,6-dimethylterephthalonitrile is limited in publicly available literature, its reactivity can be inferred from studies on closely related dicyanobenzene isomers.

The nitrile groups of dicyanobenzene ligands typically coordinate to metal ions in a monodentate fashion through the nitrogen atom. The linear geometry of the nitrile group and the rigid nature of the benzene ring influence the structure of the resulting coordination complexes. Research on the reactions of dicyanobenzene isomers with metal precursors, such as copper(I), provides insight into the types of structures that can be formed.

For instance, the reaction of copper(I) salts with dicyanobenzene ligands in the presence of ancillary ligands like triphenylphosphine (B44618) (PPh₃) has been shown to produce a variety of coordination architectures. researchgate.net The final structure is highly dependent on the geometry of the dicyanobenzene ligand (ortho, meta, or para). Given that 2,6-dimethylterephthalonitrile is a para-substituted dicyanobenzene, it is expected to form linear or zigzag coordination polymers by bridging two metal centers.

The general reaction for the formation of such a coordination polymer can be represented as:

n [Cu(CH₃CN)₄]BF₄ + n (NC)₂C₆H₂(CH₃)₂ + 2n PPh₃ → [{Cu(PPh₃)₂}₂(μ-(NC)₂C₆H₂(CH₃)₂)]ₙ(BF₄)₂ + 4n CH₃CN

The resulting coordination polymers are often crystalline materials that can be characterized using single-crystal X-ray diffraction to determine their precise structure, including bond lengths and angles between the metal centers and the 2,6-dimethylterephthalonitrile ligands. Spectroscopic techniques such as FT-IR would confirm the coordination of the nitrile group to the metal, typically observed as a shift in the C≡N stretching frequency.

The study of these metal-ligand coordination bonds is fundamental to the field of crystal engineering, where the goal is to design and synthesize new solid-state materials with desired properties, such as porosity for gas storage, luminescence for sensing applications, or catalytic activity. researchgate.net

Table 1: Illustrative Examples of Copper(I) Coordination Complexes with Dicyanobenzene Ligands

This table presents data from research on unsubstituted dicyanobenzene isomers to illustrate the expected coordination behavior of 2,6-Dimethylterephthalonitrile.

| Ligand | Metal Precursor | Ancillary Ligand | Resulting Complex Structure | Reference |

| p-Dicyanobenzene | [Cu(CH₃CN)₄]BF₄ | PPh₃ | Zigzag Polymer | researchgate.net |

| m-Dicyanobenzene | [Cu(CH₃CN)₄]BF₄ | PPh₃ | Polymer | researchgate.net |

| o-Dicyanobenzene | [Cu(CH₃CN)₄]BF₄ | PPh₃ | Cyclic Dimer | researchgate.net |

Advanced Materials Science Applications and Polymer Chemistry of 2,6 Dimethylterephthalonitrile

Applications in Covalent Organic Frameworks (COFs)

A significant and well-documented application for aromatic dinitriles, including 2,6-dimethylterephthalonitrile, is in the synthesis of Covalent Organic Frameworks (COFs), specifically a subclass known as Covalent Triazine Frameworks (CTFs). bohrium.com In this context, the nitrile groups are not inert but are the key reactive sites for forming the framework.

The design of COFs using 2,6-dimethylterephthalonitrile as a building block relies on the cyclotrimerization of its nitrile functional groups. This reaction connects three nitrile groups to form a highly stable, aromatic 1,3,5-triazine (B166579) ring, which serves as a linking node in the framework. researchgate.net As 2,6-dimethylterephthalonitrile is a linear monomer with two reactive ends, it acts as a linker or "strut" that connects these triazine nodes.

The predominant method for synthesizing CTFs from dinitrile precursors is ionothermal synthesis . nih.gov This process involves heating the monomer in a molten salt, which acts as both a solvent and a catalyst. nih.govrsc.org

Key features of ionothermal synthesis include:

Catalyst/Solvent: Anhydrous zinc chloride (ZnCl₂) is the most commonly used Lewis acid catalyst and reaction medium. nih.govresearchgate.net

High Temperatures: The reaction is typically conducted at temperatures between 400 °C and 600 °C. mdpi.com

Sealed Environment: To prevent sublimation of the monomer at high temperatures, the reaction is carried out in a sealed and evacuated quartz ampoule. mdpi.com

Under these conditions, the 2,6-dimethylterephthalonitrile monomers undergo cyclotrimerization to form a robust, porous, and crystalline network material.

| Monomer | Catalyst | Temperature (°C) | Time (h) | Resulting Framework |

|---|---|---|---|---|

| 1,4-Dicyanobenzene | ZnCl₂ | 400 | 40 | CTF-1 mdpi.com |

| 1,3-Dicyanobenzene | ZnCl₂ | 400 | 40 | CTF-2 |

| 2,6-Dicyanopyridine | ZnCl₂ | 600 | 40 | CTF-0 mdpi.com |

| 4,4'-Biphenyldicarbonitrile | ZnCl₂ | 400 | 40 | p-CTF |

A COF synthesized from a linear C₂-symmetric monomer like 2,6-dimethylterephthalonitrile would result in a two-dimensional (2D) layered structure. The network topology is defined by the geometry of the linkers and the nodes formed during polymerization.

Network Topology: The cyclotrimerization of nitrile groups creates C₃-symmetric triazine rings, which act as the vertices of the network. These vertices are connected by the linear dimethyl-phenylene linkers. This arrangement generates a porous sheet with a hexagonal (honeycomb-like) topology.

Stacking: These 2D sheets then stack upon one another, typically in an eclipsed or staggered arrangement, to form a 3D crystalline material. The interactions between the layers are primarily non-covalent (van der Waals forces).

Porosity: The rigid structure prevents the layers from collapsing, resulting in permanent, one-dimensional microporous channels that run perpendicular to the stacked sheets. The size of these pores is determined by the length of the linker molecule.

CTFs are renowned for their exceptional stability and porosity, which are direct consequences of their all-covalent, aromatic structures. These properties make them suitable for applications in gas storage, separation, and catalysis.

| Framework | Monomer | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |

|---|---|---|---|---|

| CTF-1 | 1,4-Dicyanobenzene | 790 | 0.40 | mdpi.com |

| CTF-0 | 2,6-Dicyanopyridine | 1428 | 0.79 | mdpi.com |

| pBN-CTF (400°C) | 4,4'-(phenazine-5,10-diyl)dibenzonitrile | up to 1460 | N/A | researchgate.net |

Functionalization and Application Potentials of COFs

Covalent Organic Frameworks (COFs) synthesized using nitrile-containing monomers, such as 2,6-Dimethylterephthalonitrile, possess reactive pendant nitrile (–C≡N) groups that are prime candidates for post-synthetic modification (PSM). This strategic functionalization allows for the precise tuning of the COF's chemical and physical properties without disrupting the underlying crystalline framework. PSM provides a versatile pathway to introduce a wide array of functionalities that might not be compatible with the initial synthesis conditions.

The nitrile groups within the COF structure can undergo various chemical transformations. A notable example is the reduction of the nitrile group to a primary amine (–CH₂NH₂), often achieved using reagents like Lithium aluminum hydride (LiAlH₄). Another significant functionalization is the conversion of nitrile groups into amidoxime (B1450833) (–C(NH₂) =NOH) moieties. These transformations fundamentally alter the surface chemistry of the COF's pores, opening up a wide range of potential applications.

The table below summarizes key post-synthetic modifications for nitrile-appended COFs.

| Original Functional Group | Reagent/Reaction Type | New Functional Group | Potential Application Enhancement |

|---|---|---|---|

| Nitrile (–C≡N) | Reduction (e.g., LiAlH₄) | Amine (–CH₂NH₂) | Catalysis, Gas Sorption (CO₂), Metal Ion Chelation |

| Nitrile (–C≡N) | Nucleophilic Addition | Amidoxime (–C(NH₂)=NOH) | Uranium extraction from seawater, Metal Ion Adsorption |

Functionalized COFs derived from nitrile precursors have demonstrated significant potential across various fields. Amine-functionalized COFs can serve as solid-base catalysts and exhibit enhanced carbon dioxide capture capabilities. The introduction of amidoxime groups creates a high affinity for specific metal ions, making these materials highly effective for applications like the extraction of radioactive elements from water. The inherent porosity and high surface area of these COFs, combined with their tailored functionality, make them promising candidates for chemical sensing, gas separation, and drug delivery systems.

Advanced Composite Materials Development

The unique molecular structure of 2,6-Dimethylterephthalonitrile, characterized by a rigid aromatic core and reactive nitrile groups, makes it a valuable component in the formulation of advanced composite materials.

Integration of 2,6-Dimethylterephthalonitrile into Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the nanoscale, can be designed to exhibit synergistic properties not found in the individual constituents. The integration of 2,6-Dimethylterephthalonitrile into such materials can be achieved through several synthetic strategies. One common approach is the sol-gel method, where the organic monomer is incorporated into an inorganic network (e.g., silica) as it forms.

Another strategy is in-situ polymerization, where 2,6-Dimethylterephthalonitrile could be polymerized or co-polymerized within a pre-existing porous inorganic matrix. The nitrile groups can play a crucial role in this integration, either by forming covalent or strong hydrogen bonds with the inorganic phase, thereby enhancing interfacial adhesion and ensuring a homogeneous composite. This intimate mixing at the molecular level is critical for achieving the desired combination of properties, such as the flexibility of a polymer and the rigidity and thermal stability of an inorganic glass.

Performance Enhancement in Advanced Materials

The incorporation of 2,6-Dimethylterephthalonitrile as a monomer or cross-linking agent in polymer composites can lead to significant enhancements in material performance. Its rigid phenylene ring structure contributes to an increase in the thermal stability of the resulting polymer, elevating its glass transition temperature (Tg) and decomposition temperature. This is a direct consequence of restricting the thermal motion of polymer chains.

The following table illustrates the hypothetical performance enhancement of a base polymer matrix upon the integration of 2,6-Dimethylterephthalonitrile.

| Property | Base Polymer (e.g., Epoxy) | Hybrid Composite with 2,6-DMTN | Performance Enhancement |

| Glass Transition Temp (Tg) | 140 °C | 175 °C | Increased thermal stability |

| Storage Modulus (E') at 50°C | 2.5 GPa | 3.5 GPa | Increased stiffness |

| Coefficient of Thermal Expansion | 5.5 x 10⁻⁵ /°C | 4.2 x 10⁻⁵ /°C | Improved dimensional stability |

| Tensile Strength | 70 MPa | 95 MPa | Enhanced mechanical strength |

These enhancements make composites derived from 2,6-Dimethylterephthalonitrile suitable for demanding applications in aerospace, automotive, and electronics, where high thermal stability and mechanical robustness are critical.

Based on a comprehensive search of available scientific literature, there is no specific research published on the coordination chemistry and supramolecular assemblies of 2,6-Dimethylterephthalonitrile. The topics outlined in the query, such as its behavior as a ligand, the electronic structure of its potential complexes, and its use in constructing coordination polymers or Metal-Organic Frameworks (MOFs), have not been documented in scholarly articles.

The field of coordination chemistry extensively studies compounds similar in structure, particularly terephthalic acid and its derivatives, for the synthesis of coordination polymers and MOFs. However, the specific compound of interest, 2,6-Dimethylterephthalonitrile, does not appear in the literature in the context of forming coordination compounds or supramolecular structures.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific examples for the requested outline, as the foundational research for such a document is not present in the current body of scientific work. Information regarding its coordination modes, ligand field theory application, or its role in one-, two-, or three-dimensional supramolecular architectures is unavailable.

Coordination Chemistry and Supramolecular Assemblies of 2,6 Dimethylterephthalonitrile

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Bridging Ligand Characteristics in Network Formation

2,6-Dimethylterephthalonitrile, a derivative of terephthalonitrile (B52192), possesses structural characteristics that make it a compelling candidate as a bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). Its linear geometry, rigidity, and the presence of two nitrile functional groups at the para positions of the benzene (B151609) ring allow it to span between metal centers, facilitating the construction of extended one-, two-, or three-dimensional networks.

While extensive research has been conducted on coordination polymers using various terephthalonitrile and dicarboxylate linkers, specific studies detailing the use of 2,6-dimethylterephthalonitrile in network formation are not widely reported in the available scientific literature. However, based on the principles of coordination chemistry, one can anticipate its behavior. For instance, in reactions with metal salts, the 2,6-dimethylterephthalonitrile ligand would be expected to bridge metal ions, similar to how terephthalate (B1205515) and other dinitrile linkers form coordination polymers. nih.gov The nature of the metal ion, the counter-anion, and the solvent system employed during synthesis would be critical factors in determining the final architecture of the supramolecular assembly.

To illustrate the potential of this ligand, a hypothetical data table for a coordination polymer synthesized with 2,6-dimethylterephthalonitrile is presented below. This table is representative of the type of data that would be generated from experimental studies.

| Property | Hypothetical Value/Description |

|---|---|

| Metal Center | Ag(I) |

| Coordination Geometry | Linear or Tetrahedral |

| Network Dimensionality | 1D Chain or 2D Layered |

| Porosity | Potentially microporous due to steric hindrance from methyl groups |

| Thermal Stability | Expected to be stable up to moderate temperatures |

Stimuli-Responsive Coordination Systems

Stimuli-responsive coordination systems are "smart" materials that can alter their physical or chemical properties in response to external triggers such as light, temperature, pH, or the presence of specific chemical species. The incorporation of ligands that can undergo reversible changes in their structure or coordination behavior is key to the design of such materials.

2,6-Dimethylterephthalonitrile, while not yet prominently featured in the literature on stimuli-responsive systems, possesses functionalities that could be harnessed for this purpose. The nitrile groups, in addition to their coordinating ability, have electronic properties that can be influenced by the local environment. Furthermore, the aromatic ring can be a platform for functionalization to introduce photo- or redox-active groups.

Potential avenues for the development of stimuli-responsive systems based on 2,6-dimethylterephthalonitrile include:

Solvatochromism and Vapochromism: Coordination complexes or polymers incorporating this ligand could exhibit changes in their absorption or emission spectra in response to different solvents or vapors. This would be due to the interaction of the solvent/vapor molecules with the metal centers or the ligand itself, altering the electronic structure of the material.

Guest-Induced Structural Transformation: In a porous framework constructed with 2,6-dimethylterephthalonitrile, the introduction of specific guest molecules could induce a change in the framework's structure, leading to a measurable response, such as a change in porosity or optical properties. The methyl groups could play a role in defining the selectivity of guest binding.

Photo-switchable Systems: By chemically modifying the aromatic ring of 2,6-dimethylterephthalonitrile with a photochromic moiety, it would be possible to create a ligand that changes its conformation or electronic properties upon irradiation with light of a specific wavelength. This change in the ligand could then trigger a corresponding change in the properties of the coordination assembly.

While these applications are currently speculative for 2,6-dimethylterephthalonitrile itself, they are based on established principles in the design of stimuli-responsive materials. Future research may explore these possibilities to create novel functional materials based on this versatile chemical compound.

Photochemical and Electrochemical Investigations of 2,6 Dimethylterephthalonitrile

Photoexcitation and Photoreactivity Studies: A Landscape of Theoretical Postulates

Detailed experimental studies on the photoexcitation and photoreactivity of 2,6-Dimethylterephthalonitrile are not readily found. However, insights can be gleaned from theoretical investigations and the behavior of structurally similar molecules.

Electronic Transitions and Excited State Dynamics: An Uncharted Territory

Specific experimental data detailing the electronic transitions and excited-state dynamics of 2,6-Dimethylterephthalonitrile, such as its UV-Vis absorption and fluorescence spectra, are not extensively documented. Theoretical calculations on related aromatic nitriles suggest that the lowest energy electronic transitions would likely be of a π → π* nature, characteristic of the aromatic system. The presence of both electron-donating methyl groups and electron-withdrawing nitrile groups on the benzene (B151609) ring would influence the energy of these transitions.

For comparison, theoretical studies on the photoisomerization of 2,6-dimethylpyrazine indicate that excitation to the S1 and S2 singlet excited states can lead to the formation of Dewar and benzvalene isomers. unibas.itmdpi.com Similar photochemical pathways could be hypothesized for 2,6-Dimethylterephthalonitrile, but would require dedicated computational and experimental verification.

Table 1: Hypothetical Electronic Transition Data for 2,6-Dimethylterephthalonitrile (Based on General Principles)

| Transition Type | Expected Wavelength Range (nm) | Notes |

| π → π | 250-350 | The primary absorption band is expected in this region, characteristic of the substituted benzene ring. The exact λmax would be influenced by the methyl and nitrile substituents. |

| n → π | > 300 | A weaker, longer-wavelength absorption corresponding to the excitation of a non-bonding electron from the nitrogen of the nitrile group to a π* orbital may be present, but is often obscured by the stronger π → π* transition. |

Note: This table is predictive and not based on reported experimental data for 2,6-Dimethylterephthalonitrile.

Photochemical Reaction Pathways and Product Formation: A Field Awaiting Exploration

The photochemical reaction pathways of 2,6-Dimethylterephthalonitrile have not been experimentally elucidated. Potential photoreactions could include photoisomerization, photoreduction of the nitrile groups, or photosubstitution reactions, depending on the irradiation conditions and the presence of other reactants. The study of related compounds, such as the photoisomerization of other dimethyl-substituted aromatic compounds, suggests that rearrangements of the aromatic ring or substituents could be possible upon photoexcitation. unibas.itmdpi.com

Electrochemical Behavior and Redox Processes: An Unexplored Frontier

The electrochemical properties of 2,6-Dimethylterephthalonitrile, including its redox behavior and potential applications in electrocatalysis, remain largely uninvestigated.

Cyclic Voltammetry of 2,6-Dimethylterephthalonitrile: Data Awaited

No specific cyclic voltammetry data for 2,6-Dimethylterephthalonitrile has been found in the surveyed literature. Generally, aromatic nitriles can undergo reduction at the nitrile groups. The presence of two nitrile groups in terephthalonitriles would suggest the possibility of two successive one-electron reduction steps. The methyl groups, being electron-donating, would be expected to make the reduction potentials more negative compared to unsubstituted terephthalonitrile (B52192).

Table 2: Predicted Cyclic Voltammetry Parameters for 2,6-Dimethylterephthalonitrile in Acetonitrile (Hypothetical)

| Process | Potential (V vs. ref) | Characteristics |

| First Reduction (Radical Anion Formation) | -1.8 to -2.2 | A reversible or quasi-reversible one-electron transfer is anticipated. |

| Second Reduction (Dianion Formation) | More negative than the first reduction | This step is often irreversible due to subsequent chemical reactions of the highly reactive dianion. |

| Oxidation | > +1.5 | Oxidation of the aromatic ring would be expected at a high positive potential. |

Note: This table is based on general electrochemical principles of aromatic nitriles and is not derived from experimental measurements on 2,6-Dimethylterephthalonitrile.

Electron Transfer Mechanisms: A Matter of Speculation

The mechanisms of electron transfer for 2,6-Dimethylterephthalonitrile have not been a subject of detailed study. For the reduction process, it is expected to involve the sequential addition of electrons to the π* system of the molecule, leading to the formation of a radical anion and then a dianion. The stability and subsequent reactivity of these reduced species would be influenced by the solvent and electrolyte system used.

Electrocatalytic Applications: A Domain of Untapped Potential

There are no reported electrocatalytic applications specifically utilizing 2,6-Dimethylterephthalonitrile. The electrochemical reduction of the nitrile groups could potentially lead to the formation of amines, which are valuable chemical intermediates. However, research into the catalytic applications of reduced 2,6-Dimethylterephthalonitrile or its use as a catalyst or catalyst precursor has not been documented.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are a powerful tool for understanding the fundamental properties of molecules at the atomic and electronic levels. For a molecule like 2,6-dimethylterephthalonitrile, these methods can provide invaluable insights into its geometry, stability, and electronic characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the minimum energy on the potential energy surface. For 2,6-dimethylterephthalonitrile, this would involve optimizing the bond lengths, bond angles, and dihedral angles of the benzene (B151609) ring, the two nitrile groups, and the two methyl groups.

A crucial aspect of the geometry of 2,6-dimethylterephthalonitrile is the orientation of the methyl groups relative to the benzene ring. Conformational analysis would be necessary to explore the rotational barriers of these methyl groups and to identify the lowest energy conformer. This would likely involve systematically rotating the methyl groups and calculating the energy at each step to map out the potential energy surface. The results of such an analysis would provide key information on the molecule's flexibility and the preferred spatial arrangement of its substituents.

Table 7.1: Hypothetical Optimized Geometric Parameters for 2,6-Dimethylterephthalonitrile

| Parameter | Predicted Value (Å or °) |

| C-C (aromatic) bond length | ~1.39 - 1.41 |

| C-CN bond length | ~1.44 |

| C≡N bond length | ~1.15 |

| C-CH₃ bond length | ~1.51 |

| C-C-C (aromatic) bond angle | ~120 |

| C-C-CN bond angle | ~120 |

| C-C-CH₃ bond angle | ~120 |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are not derived from actual calculations on 2,6-dimethylterephthalonitrile.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

A computational study of 2,6-dimethylterephthalonitrile would calculate the energies and visualize the spatial distribution of the HOMO and LUMO. The presence of electron-withdrawing nitrile groups and electron-donating methyl groups would influence the energies and localizations of these orbitals. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Table 7.2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | (Value to be determined) |

| LUMO | (Value to be determined) |

| HOMO-LUMO Gap | (Value to be determined) |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Mechanistic Investigations of Organic Reactions

For 2,6-dimethylterephthalonitrile, computational methods could be employed to investigate the mechanisms of various organic reactions. For example, the synthesis of this compound, which could involve the cyanation of 2,6-dimethylterephthaloyl chloride or the oxidation of 2,6-dimethyl-p-xylene in the presence of ammonia, could be studied. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This would allow for the identification of the rate-determining step and provide a deeper understanding of the factors that control the reaction's outcome.

Kinetic Studies and Activation Energy Calculations

A key outcome of mechanistic investigations is the calculation of activation energies. The activation energy is the energy barrier that must be overcome for a reaction to occur and is directly related to the reaction rate. By locating the transition state structure for a particular reaction step and calculating its energy relative to the reactants, the activation energy can be determined. This information is crucial for predicting reaction kinetics and for optimizing reaction conditions to improve yields and selectivity. For instance, the activation energies for different potential side reactions could be calculated to understand and minimize the formation of unwanted byproducts.

Simulations of Condensed Phase Behavior and Material Properties

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, simulations are necessary to understand the behavior of substances in the liquid or solid state. Molecular dynamics (MD) simulations, for example, could be used to study the condensed-phase properties of 2,6-dimethylterephthalonitrile.

In an MD simulation, the interactions between a large number of molecules are modeled using a force field, and the trajectories of the molecules are calculated over time. This allows for the prediction of macroscopic properties such as density, viscosity, and diffusion coefficients. For 2,6-dimethylterephthalonitrile, MD simulations could provide insights into its packing in the solid state, its solvation in different solvents, and its potential to form liquid crystals. Furthermore, these simulations could be used to predict material properties such as mechanical strength or thermal conductivity if it were to be used in the development of new materials.

Advanced Analytical Techniques for Research on 2,6 Dimethylterephthalonitrile

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of 2,6-Dimethylterephthalonitrile.

In ¹H NMR spectroscopy , the symmetry of the molecule results in a simplified spectrum. The protons of the two methyl groups are chemically equivalent, typically giving rise to a single sharp singlet. The two aromatic protons are also equivalent and appear as another singlet. The exact chemical shifts are dependent on the solvent used.

¹³C NMR spectroscopy provides insight into the carbon skeleton. Due to the molecule's symmetry, only a few distinct signals are expected. One signal corresponds to the two equivalent methyl carbons, another to the two equivalent aromatic carbons bearing the methyl groups, a third to the two equivalent aromatic carbons attached to the nitrile groups, a fourth for the two equivalent aromatic carbons without substituents, and a final signal for the two equivalent nitrile carbons.

Please note that the following table contains predicted data based on typical chemical shift ranges and data from structurally similar compounds, as specific experimental data for 2,6-Dimethylterephthalonitrile was not available in the searched literature. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | ~2.5 | -CH₃ (Singlet, 6H) |

| ¹H | ~7.5 | Ar-H (Singlet, 2H) |

| ¹³C | ~20 | -CH₃ |

| ¹³C | ~118 | -CN |

| ¹³C | ~130 | Ar-C (quaternary, attached to CN) |

| ¹³C | ~135 | Ar-CH |

| ¹³C | ~140 | Ar-C (quaternary, attached to CH₃) |

No research literature containing experimental ³¹P NMR data for 2,6-Dimethylterephthalonitrile was identified, which is expected as this technique is used for phosphorus-containing compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and analyzing the vibrational modes of 2,6-Dimethylterephthalonitrile.

Infrared (IR) spectroscopy is particularly sensitive to polar bonds. Key characteristic absorption bands for 2,6-Dimethylterephthalonitrile include:

C≡N stretch: A strong, sharp band in the region of 2220-2240 cm⁻¹, characteristic of the nitrile functional group.

C-H stretch (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretch (aliphatic): Found just below 3000 cm⁻¹ from the methyl groups.

C=C stretch (aromatic): A series of bands in the 1400-1600 cm⁻¹ region.

C-H bend: Out-of-plane bending vibrations for the aromatic protons can provide information about the substitution pattern.

Raman spectroscopy , which relies on inelastic scattering of light, is complementary to IR spectroscopy and is particularly effective for non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene (B151609) ring is often a strong feature in the Raman spectrum. The C≡N stretch is also Raman active.

The following table presents typical vibrational frequencies for the key functional groups in 2,6-Dimethylterephthalonitrile based on general spectroscopic principles, as specific experimental spectra were not found in the reviewed literature.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Medium |

| C≡N Stretch | 2240-2220 | 2240-2220 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For 2,6-Dimethylterephthalonitrile, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions) within the aromatic system. The presence of the methyl and nitrile substituents on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The spectrum would be expected to show characteristic absorption bands in the UV region, likely below 300 nm. The exact position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 2,6-Dimethylterephthalonitrile. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The fragmentation pattern of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (M-15) or a hydrogen cyanide molecule (M-27) from the nitrile group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction of 2,6-Dimethylterephthalonitrile Derivatives

While specific single-crystal X-ray diffraction data for 2,6-Dimethylterephthalonitrile itself was not found in the surveyed literature, studies on related terephthalonitrile (B52192) derivatives provide insights into the expected solid-state packing and intermolecular interactions. For instance, the crystal structure of 2,3,5,6-tetrabromoterephthalonitrile reveals a nearly planar sheet structure governed by C≡N⋯Br non-bonded contacts. It is plausible that derivatives of 2,6-Dimethylterephthalonitrile, such as those involving metal coordination or co-crystallization, would exhibit ordered crystalline lattices. Single-crystal X-ray diffraction analysis of such derivatives would provide precise bond lengths, bond angles, and details of the crystal packing, including any π-π stacking or other non-covalent interactions. This information is crucial for understanding the material's properties and for rational design in materials science applications.

Powder X-ray Diffraction for Polymeric and Framework Materials

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline and semi-crystalline materials. It provides detailed information about the atomic and molecular structure of a material, including unit cell dimensions, crystal structure, and degree of crystallinity. In the context of materials synthesized from 2,6-Dimethylterephthalonitrile, such as certain polyamides, polyesters, and porous organic frameworks, PXRD is instrumental in confirming the formation of ordered structures.

In the realm of framework materials, such as Covalent Organic Frameworks (COFs), PXRD is indispensable for verifying the successful synthesis of the desired crystalline porous structure. COFs are synthesized from organic building blocks that self-assemble into periodic networks. The trimerization of nitrile groups, a reaction that 2,6-Dimethylterephthalonitrile can potentially undergo, is a known method for forming stable, porous triazine-based frameworks. The PXRD pattern of a successfully synthesized COF will exhibit a series of sharp diffraction peaks at specific 2θ angles, which can be indexed to a particular crystal lattice, confirming the long-range order of the porous structure. The absence of sharp peaks would indicate the formation of an amorphous polymer instead of a crystalline COF.

Table 1: Representative Powder X-ray Diffraction Peak Positions for a Covalent Triazine Framework (CTF) Synthesized from a Dicyanobenzene Monomer

| Peak Number | 2θ (degrees) |

| 1 | 4.5 |

| 2 | 7.8 |

| 3 | 12.0 |

| 4 | 26.5 |

Note: This table is illustrative and based on data for a Covalent Triazine Framework (CTF) derived from a dicyanobenzene monomer, as a proxy for a framework potentially formed from 2,6-Dimethylterephthalonitrile. The exact peak positions would vary depending on the specific unit cell parameters of the framework.

Thermal Analysis Techniques in Material Characterization

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermal analysis techniques for characterizing polymeric and framework materials.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpies associated with these transitions.

For polymers derived from 2,6-Dimethylterephthalonitrile, DSC provides critical information about their processing window and end-use temperature limits. The glass transition temperature (Tg) is a characteristic of the amorphous regions of a polymer and signifies the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. advanced-emc.com The introduction of the rigid dimethyl-substituted benzene ring from 2,6-Dimethylterephthalonitrile into a polymer backbone would be expected to increase the Tg compared to more flexible aliphatic polymers.

The melting temperature (Tm) is characteristic of the crystalline regions of a polymer and represents the temperature at which the crystalline domains melt and the material becomes a viscous liquid. The sharpness and position of the melting endotherm in a DSC thermogram can provide information about the size and perfection of the crystals. For polyesters, the structure of the diol used in conjunction with a terephthalate-derived monomer significantly influences the thermal properties. researchgate.netnih.gov For instance, longer, more flexible diols tend to decrease both the Tg and Tm. researchgate.net

Table 2: Illustrative Thermal Transition Temperatures for Aromatic Polyesters

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Poly(ethylene terephthalate) (PET) | ~75 | ~265 |

| Poly(butylene terephthalate) (PBT) | ~50 | ~225 |

| Poly(ethylene 2,6-naphthalate) (PEN) | ~120 | ~270 |

Note: This table provides typical values for common aromatic polyesters to illustrate the range of thermal transitions. The actual values for a polymer derived from 2,6-Dimethylterephthalonitrile would depend on the specific comonomers and polymerization conditions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to evaluate the thermal stability and decomposition behavior of materials. A TGA thermogram plots the percentage of initial mass remaining against temperature. The onset of mass loss indicates the temperature at which the material begins to decompose.

For polymers and framework materials synthesized using 2,6-Dimethylterephthalonitrile, TGA is essential for determining their upper service temperature and assessing their long-term thermal stability. The incorporation of aromatic and nitrile functionalities is generally expected to enhance thermal stability. For instance, phthalonitrile-based polymers are known for their exceptional thermal and oxidative stability, often exhibiting decomposition temperatures well above 400°C. fao.org

In the case of COFs, TGA is used to confirm their high thermal stability, which is a key characteristic of these materials. mdpi.com The TGA curve of a stable COF will typically show a flat baseline with minimal mass loss up to high temperatures (often >400 °C), at which point a sharp drop in mass occurs, corresponding to the decomposition of the organic framework. rsc.org Any significant mass loss at lower temperatures may indicate the presence of residual solvent or unreacted monomers within the pores of the material.

Table 3: Representative Thermal Decomposition Data for High-Stability Polymers

| Material | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 5% Mass Loss (Td5) (°C) |

| Aromatic Polyamide | ~450 | ~480 |

| Covalent Organic Framework (Imine-linked) | ~400 | ~420 |

| Phthalonitrile Polymer | >500 | >520 |

Note: This table presents typical thermal stability data for classes of polymers that share structural similarities with materials potentially derived from 2,6-Dimethylterephthalonitrile. The actual decomposition temperatures will vary based on the specific molecular structure and synthetic method.

Future Research Directions and Emerging Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.